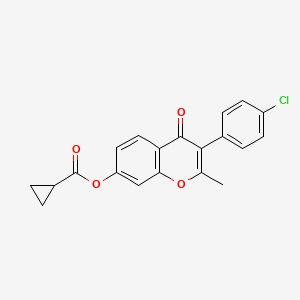
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a chemical compound with a complex structure. Let’s dissect its components:
Chromen-7-yl cyclopropanecarboxylate : The core structure consists of a chromen ring (a fused benzopyran) with a cyclopropane carboxylate substituent at the 7-position.
4-Chlorophenyl group : Attached to the chromen ring, this group contributes to the compound’s overall properties.
2-Methyl group : Positioned on the chromen ring, it adds further complexity.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry reactions. While I don’t have specific papers on its synthesis, it likely proceeds through multi-step processes, including cyclization, esterification, and chlorination. Researchers may explore various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular formula of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is C~20~H~13~ClO~4~ . Its skeletal structure reveals the chromen ring fused with the cyclopropane moiety. The 4-chlorophenyl group and the 2-methyl substituent contribute to its overall shape and reactivity.
Chemical Reactions Analysis
The compound may participate in several reactions:
- Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions.
- Substitution Reactions : The chlorophenyl group may undergo substitution reactions.
- Ring Opening : The cyclopropane ring could open under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents.
- Stability : Investigate its stability under different conditions (light, temperature, etc.).
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Research into compounds with structural similarities, such as chromenes and coumarins, focuses on the synthesis and detailed characterization of their crystal structures. These studies provide insights into the molecular configurations, enhancing our understanding of their chemical properties and potential applications in material science and molecular engineering (Manolov et al., 2012).
Antimicrobial Activity
Compounds akin to 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate have been evaluated for their antimicrobial properties. The structural elements present in these compounds, such as the chromene core and halogenated phenyl groups, contribute to their potential antimicrobial activity, suggesting possible applications in developing new antimicrobial agents (Radwan et al., 2020).
Synthetic Applications
Research also delves into the synthetic utility of chromene derivatives, exploring their roles as intermediates in organic synthesis. For instance, the cyclization reactions involving cyclopropene units lead to the formation of complex heterocyclic structures, demonstrating the potential of chromene derivatives in synthetic organic chemistry to create diverse and complex molecular architectures (Meijere et al., 1989).
Chemical Reactivity and Mechanisms
Studies on chromene derivatives highlight their chemical reactivity, providing insights into reaction mechanisms that could be leveraged in the synthesis of novel compounds. This research can inform the development of new chemical reactions and the synthesis of compounds with potential applications in pharmaceuticals, materials science, and beyond (Terzidis et al., 2008).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Due to the chlorophenyl group, proper handling and protective measures are essential.
Direcciones Futuras
- Biological Studies : Investigate its biological activity, potential therapeutic applications, and toxicity.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Drug Development : Assess its suitability as a drug lead.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-11-18(12-4-6-14(21)7-5-12)19(22)16-9-8-15(10-17(16)24-11)25-20(23)13-2-3-13/h4-10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHCONGEFXHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)
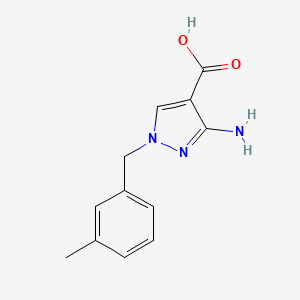
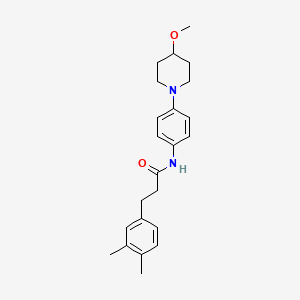
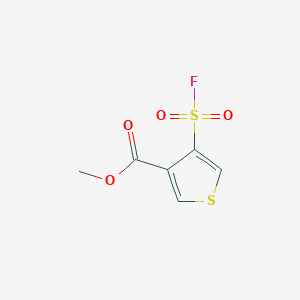
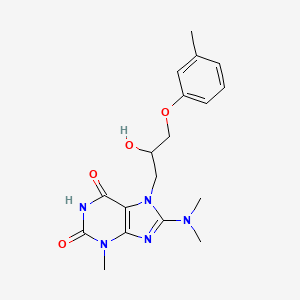
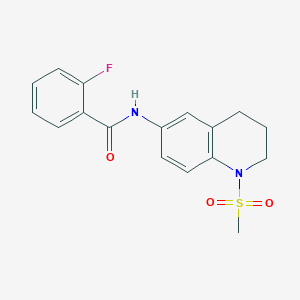
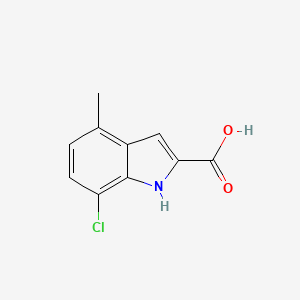
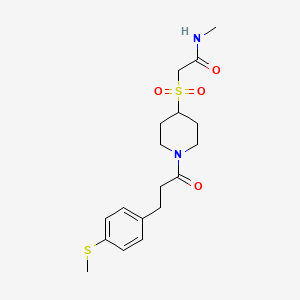
![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)
![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)
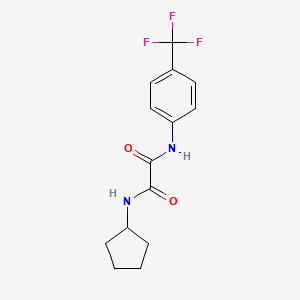
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)